

# SR1001: A Potent Inverse Agonist of ROR $\alpha$ and ROR $\gamma$

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## Compound of Interest

Compound Name: SR1001

Cat. No.: B560095

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## Abstract

**SR1001** is a synthetic small molecule that acts as a potent and selective inverse agonist for the Retinoic acid receptor-related Orphan Receptors (ROR) alpha (ROR $\alpha$ ) and gamma (ROR $\gamma$ ). These nuclear receptors are critical regulators of immune responses, particularly in the differentiation and function of T helper 17 (Th17) cells, which are key drivers of various autoimmune and inflammatory diseases. By binding to the ligand-binding domains of ROR $\alpha$  and ROR $\gamma$ , **SR1001** modulates their transcriptional activity, leading to the suppression of pro-inflammatory cytokine production, most notably Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of **SR1001**, including its mechanism of action, quantitative binding and activity data, detailed experimental protocols for its characterization, and a visual representation of its effects on cellular signaling pathways.

## Introduction

The Retinoic acid receptor-related Orphan Receptors ROR $\alpha$  and ROR $\gamma$  are members of the nuclear receptor superfamily of transcription factors. They play pivotal roles in a variety of physiological processes, including development, metabolism, and circadian rhythm. Crucially, ROR $\gamma$ t, an isoform of ROR $\gamma$ , is the master regulator of Th17 cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including IL-17A, IL-17F, IL-21, and IL-22. Dysregulation of Th17 cell activity is implicated in the pathogenesis of numerous

autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

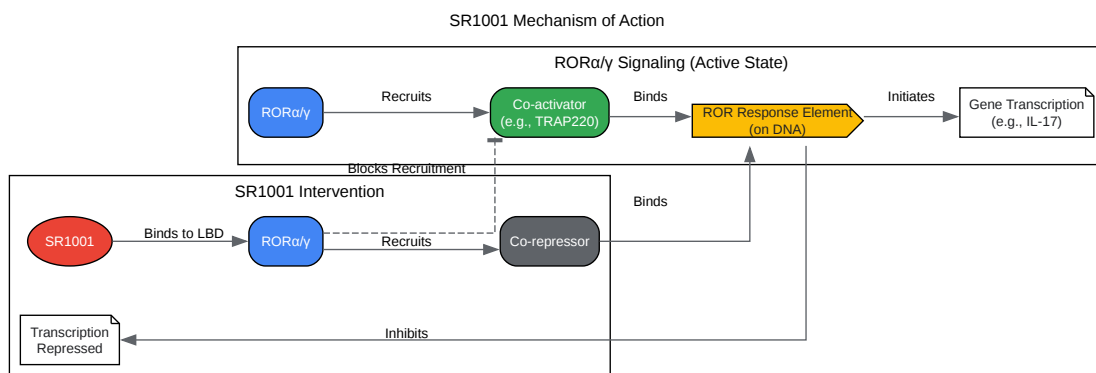
**SR1001** has emerged as a valuable chemical probe for studying the biology of ROR $\alpha$  and ROR $\gamma$  and as a lead compound for the development of novel therapeutics targeting Th17-mediated pathologies. Its ability to specifically suppress the transcriptional activity of these receptors makes it a powerful tool for dissecting the molecular mechanisms underlying Th17 cell function and for evaluating the therapeutic potential of ROR $\alpha/\gamma$  inverse agonism.

## Mechanism of Action

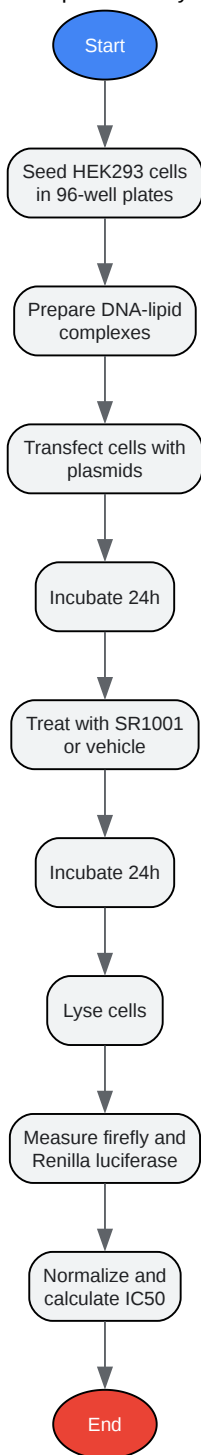
**SR1001** functions as an inverse agonist by binding to the ligand-binding domain (LBD) of ROR $\alpha$  and ROR $\gamma$ . This binding event induces a conformational change in the receptor, which leads to:

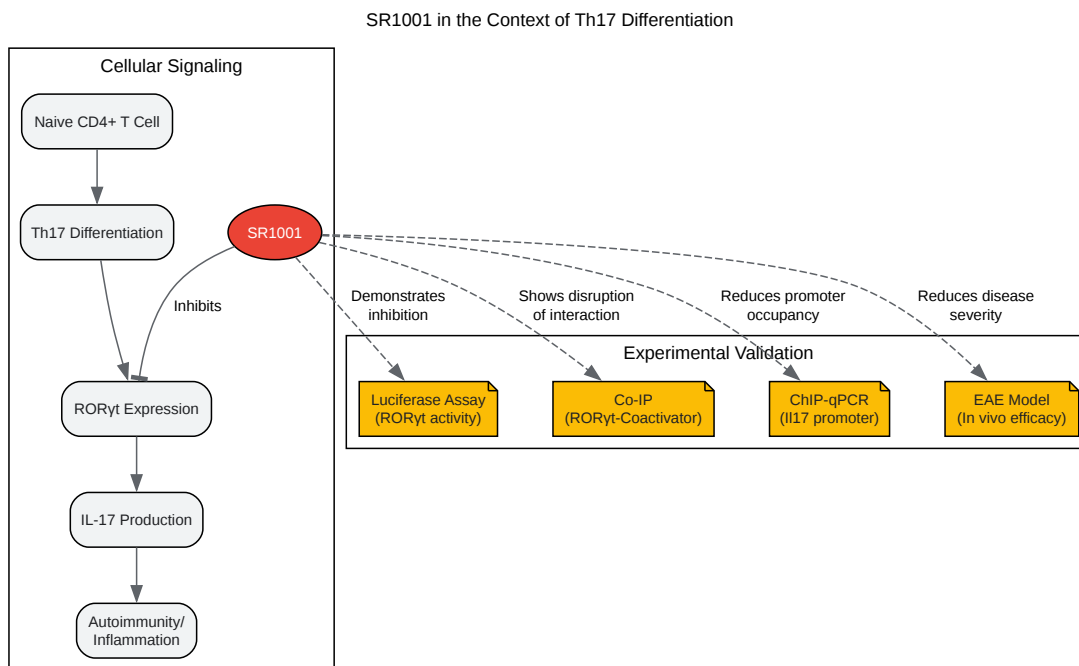
- **Inhibition of Co-activator Recruitment:** In their active state, RORs recruit co-activator proteins that are essential for initiating gene transcription. **SR1001** binding sterically hinders the interaction between the ROR LBD and co-activator proteins, such as TRAP220.[\[1\]](#)
- **Recruitment of Co-repressors:** The conformational change induced by **SR1001** promotes the recruitment of co-repressor complexes to the ROR LBD. These complexes actively suppress gene transcription.

This dual action of blocking co-activator binding and recruiting co-repressors results in a potent suppression of the transcriptional activity of ROR $\alpha$  and ROR $\gamma$ , leading to a downstream reduction in the expression of their target genes, most notably IL17A.



## Luciferase Reporter Assay Workflow





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## References

- 1. medchemexpress.com [medchemexpress.com]
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